1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine: Technical Profile & Synthesis Guide
1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine: Technical Profile & Synthesis Guide
The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is a substituted aminopyrazole serving as a critical pharmacophore in medicinal chemistry. It functions primarily as a scaffold for kinase inhibitors (e.g., p38 MAPK, Src family) and as a building block for urea-based anti-inflammatory agents.
Molecular Identifiers[1][2][3][4][5][7][8][9]
| Identifier Type | Value |
| IUPAC Name | 1-benzyl-3-(tert-butyl)-1H-pyrazol-5-amine |
| CAS Number | 866255-96-1 |
| Molecular Formula | |
| Molecular Weight | 229.32 g/mol |
| SMILES | CC(C)(C)C1=NN(CC2=CC=CC=C2)C(N)=C1 |
| InChIKey | HOUXXJHKQHEAJO-UHFFFAOYSA-N |
Physicochemical Properties[1][3][4][5][6][9]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Typical for this class; experimental verification required per batch) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Conjugate Acid) | ~3.5–4.0 (Pyrazole nitrogen), ~2.0 (Exocyclic amine) |
| H-Bond Donors | 1 (Exocyclic |
| H-Bond Acceptors | 2 (Pyrazole ring nitrogens) |
Synthesis & Manufacturing Methodology
The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is achieved through a regioselective cyclocondensation reaction. The core challenge in this synthesis is controlling the regiochemistry to ensure the formation of the 1-benzyl-5-amino isomer rather than the 1-benzyl-3-amino isomer.
Reaction Pathway
The standard protocol involves the reaction of 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) with benzylhydrazine .
Mechanism of Action
-
Nucleophilic Attack: The terminal nitrogen of benzylhydrazine attacks the ketone carbonyl of pivaloylacetonitrile.
-
Dehydration: Loss of water forms a hydrazone intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the secondary hydrazine nitrogen onto the nitrile carbon.
-
Tautomerization: Isomerization yields the stable 5-aminopyrazole aromatic system.
Visualization: Synthetic Logic Flow
Caption: Cyclocondensation pathway for the regioselective synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Reagents:
-
4,4-dimethyl-3-oxopentanenitrile (1.0 eq)[1]
-
Benzylhydrazine dihydrochloride (1.1 eq)
-
Ethanol (Absolute, 10 mL/g substrate)
-
Sodium Hydroxide (2.2 eq, if using dihydrochloride salt) or Triethylamine
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzylhydrazine dihydrochloride in ethanol.
-
Neutralization: Add Sodium Hydroxide (or Triethylamine) slowly to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
-
Addition: Add 4,4-dimethyl-3-oxopentanenitrile dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (
) and maintain for 4–6 hours. Monitor progress via TLC (System: 5% Methanol in DCM). -
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Resuspend the residue in Ethyl Acetate and wash with water (
) and brine ( ). -
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography (Gradient: 0–50% EtOAc in Hexanes) to isolate the target amine.
Structural Analysis & Validation
Validation of the synthesized compound requires confirming the position of the benzyl group (N1 vs. N2) and the integrity of the tert-butyl group.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | tert-Butyl group : Strong singlet confirms the bulky alkyl group. | |
| Benzyl | ||
| Pyrazole C4-H : Characteristic aromatic proton of the pyrazole ring. | ||
| Phenyl Ring : Aromatic protons of the benzyl group. | ||
| LC-MS | Confirms molecular mass ( |
Biological Applications & Pharmacological Context
This molecule is a "privileged scaffold" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.
Kinase Inhibition (p38 MAPK / Src)
The aminopyrazole moiety mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase enzymes.
-
Mechanism: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate H-bond interaction with the kinase backbone residues.
-
Role of tert-butyl: Occupies the hydrophobic "gatekeeper" pocket or selectivity pocket, enhancing affinity and selectivity over other kinases.
Urea-Based Inhibitors
The 5-amino group is frequently derivatized into a urea linkage (reaction with isocyanates) to target the DFG-out conformation of kinases (Type II inhibitors).
Visualization: Pharmacophore Mapping
Caption: Pharmacophore interaction map of the aminopyrazole scaffold within a typical kinase binding pocket.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over extended periods.
-
Stability: Stable in solid form. Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis and handling.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16769290, 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine. PubChem.[2][3] [Link]
-
MDPI. (2025). Synthesis of Pyrazole-Based Benzenesulfonamides. Molbank. [Link]
